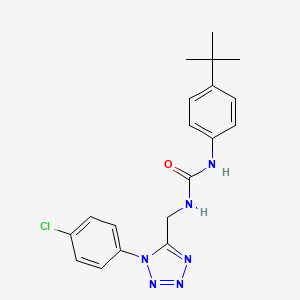

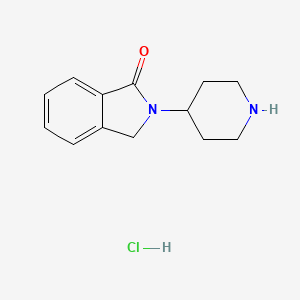

![molecular formula C26H28N4O3S3 B2507593 N-(3-(苯并[d]噻唑-2-基)-6-异丙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(N,N-二甲基氨磺酰)苯甲酰胺 CAS No. 489470-94-2](/img/structure/B2507593.png)

N-(3-(苯并[d]噻唑-2-基)-6-异丙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(N,N-二甲基氨磺酰)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzo[d]thiazol, tetrahydrothieno[2,3-c]pyridin, and benzamide groups. These structural motifs are commonly found in compounds with significant biological properties, including anticancer, anti-inflammatory, and antiallergic activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including the formation of Schiff's bases, cyclization, and amide coupling reactions. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method known for facilitating rapid and efficient chemical reactions . Similarly, the synthesis of benzimidazole derivatives involved reactions under high-temperature conditions and subsequent reactions with benzoyl chlorides or benzenesulfonyl chlorides . These methods suggest that the synthesis of the compound would also require careful selection of reaction conditions and possibly the use of catalysts or activating agents to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . The presence of multiple rings and functional groups in the compound suggests a complex structure that may exhibit interesting chemical behavior due to the potential for intramolecular interactions, such as hydrogen bonding or π-π stacking.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including oxidation and coordination with metal ions. For example, thiadiazolo[2,3-a]pyridine benzamide derivatives were oxidized using copper(II) chloride, leading to cyclization and the formation of new cyclic systems . These reactions not only modify the core structure of the compounds but also have the potential to significantly alter their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with benzamide groups have been investigated for their gelation behavior, indicating that they can form stable gels in certain solvents, which is a property that could be relevant for drug formulation . Additionally, the cytotoxic activities of these compounds against various cancer cell lines suggest that they have the potential to penetrate cellular membranes and interact with intracellular targets .

科学研究应用

合成和化学性质

结合苯并噻唑和噻吩并[2,3-c]吡啶部分的化合物的研究集中在合成具有潜在生物活性的新型衍生物。例如,关于含有苯并噻唑部分的新型吡啶和嘧啶衍生物的合成研究旨在探索其化学性质和在药物化学中的潜在应用。这些合成涉及特定前体的反应,以产生具有不同官能团的化合物,这表明类似的策略可用于合成和研究“N-(3-(苯并[d]噻唑-2-基)-6-异丙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(N,N-二甲基氨磺酰)苯甲酰胺”并探索其性质和应用 (Mohamed, Abdulaziz, & Fadda, 2013)。

生物活性

具有苯并噻唑和吡啶结构的化合物已被研究其生物活性,包括抗菌和抗癌特性。此类研究揭示了这些化合物在药物研究中的潜力,它们可以用作开发新治疗剂的先导。例如,对取代的苯甲酰胺衍生物的研究发现了它们作为特定酶或受体抑制剂的作用,这可能暗示我们的化合物在研究酶抑制或受体调节中的科学研究应用 (Lynch 等,2006)。

材料科学和其他应用

此外,具有类似结构特征的化合物已在材料科学中找到应用,包括开发具有特定电子特性的新型染料和材料。这表明“N-(3-(苯并[d]噻唑-2-基)-6-异丙基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)-4-(N,N-二甲基氨磺酰)苯甲酰胺”在合成新材料或探索其材料科学应用的特性方面具有潜在的研究应用 (Khalifa 等,2015)。

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S3/c1-16(2)30-14-13-19-22(15-30)35-26(23(19)25-27-20-7-5-6-8-21(20)34-25)28-24(31)17-9-11-18(12-10-17)36(32,33)29(3)4/h5-12,16H,13-15H2,1-4H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJQBJTVWLCZIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2507510.png)

![7-chloro-2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2507515.png)

![2-Thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2507517.png)

![N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2507519.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B2507521.png)

![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate](/img/structure/B2507527.png)

![ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2507532.png)